Product packaging for Cefditoren Acid-d3 Sodium Salt(Cat. No.:)

Cefditoren Acid-d3 Sodium Salt

Cat. No.: B1150830
M. Wt: 531.58
Attention: For research use only. Not for human or veterinary use.
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Description

Cefditoren Acid-d3 Sodium Salt is a isotopically labelled, sodium salt form of the active metabolite of the prodrug cefditoren pivoxil. As a deuterated standard, its primary research application is in the quantitative analysis of cefditoren using highly sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). It serves as a critical internal standard, enabling researchers to achieve precise and reliable quantification of cefditoren in complex biological matrices, which is essential for conducting robust pharmacokinetic, metabolism, and bioequivalence studies. The compound is a third-generation cephalosporin antibiotic and functions by inhibiting bacterial cell wall synthesis. The deuterium atoms (d3) are incorporated at the methoxyimino group, providing a predictable mass shift from the unlabeled compound (Cefditoren Sodium, CAS 104146-53-4) while maintaining nearly identical chemical and chromatographic properties. This compound is supplied as a pale yellow crystalline solid and should be stored in a 2-8°C refrigerator to maintain stability. This product is intended for research purposes only and is not approved for human or animal consumption.

Properties

Molecular Formula

C₁₉H₁₄D₃N₆NaO₅S₃

Molecular Weight

531.58

Synonyms

(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)methoxyimino-d3)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt;  ME 1206-d3; 

Origin of Product

United States

Contextualization of Cefditoren Within Cephalosporin Research Frameworks

Cefditoren (B193786) is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govdrugbank.com It is recognized for its enhanced stability against many common β-lactamases, enzymes that are a major cause of bacterial resistance to β-lactam antibiotics. uwaterloo.canih.govmedchemexpress.com Research frameworks for cephalosporins are increasingly focused on developing novel derivatives that can act as both an antibiotic and a β-lactamase inhibitor to combat multidrug-resistant pathogens, often referred to as "superbugs". uwaterloo.ca

Cefditoren's bactericidal action, like other β-lactam antibiotics, is time-dependent and works by disrupting the growth of the bacterial cell wall. nih.govmedchemexpress.com It has demonstrated significant activity against common respiratory and skin pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and methicillin-susceptible Staphylococcus aureus (MSSA). nih.govdrugbank.com The development and study of new cephalosporin conjugates and derivatives are active areas of research, aiming to enhance their efficacy and overcome resistance mechanisms. uwaterloo.caacs.org

Principles and Rationale for Deuterium Labeling in Mechanistic and Analytical Studies

Isotopic labeling is a technique where atoms in a molecule are replaced with their isotopes, which have the same number of protons but a different number of neutrons. musechem.com Stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and safe for use in a wide range of studies. metsol.comcreative-proteomics.com Deuterium labeling, the replacement of hydrogen with its heavier isotope, is a particularly valuable tool in pharmaceutical research. clearsynth.com

The rationale for using deuterium-labeled compounds like Cefditoren (B193786) Acid-d3 Sodium Salt in research is multifaceted:

Internal Standards in Analytical Chemistry: Deuterated compounds are considered the gold standard for use as internal standards in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net Because they have very similar chemical and physical properties to the non-labeled analyte, they co-elute during chromatography and exhibit similar ionization responses in the mass spectrometer. researchgate.net This allows for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response. nih.gov

Mechanistic and Kinetic Studies: The introduction of deuterium can lead to a "kinetic isotope effect," where the rate of a chemical reaction is altered due to the heavier mass of deuterium compared to hydrogen. symeres.com This effect can be exploited to study reaction mechanisms and metabolic pathways. symeres.comacs.org

Pharmacokinetic (ADME) Studies: Deuterium labeling is instrumental in studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. nih.govacs.org By tracing the deuterated compound, researchers can gain detailed insights into a drug's metabolic fate, bioavailability, and clearance rates, which is crucial for optimizing drug candidates. clearsynth.comnih.gov

The synthesis of deuterated compounds can be achieved by using isotope-containing starting materials or through hydrogen/deuterium exchange reactions. symeres.com

Overview of Cefditoren Acid D3 Sodium Salt S Specific Applications in Contemporary Research

Strategies for Site-Specific Deuterium (B1214612) Labeling

The synthesis of this compound necessitates precise control over the location of deuterium incorporation to ensure the desired modification of the molecule's properties. The primary strategies employed involve the use of deuterated precursors and specialized chemical reactions.

Deuterated Precursor Synthesis

A common and effective method for producing this compound involves the use of a deuterated precursor during the synthesis process. vulcanchem.com Specifically, deuterated methanol (B129727) (CD3OH) is utilized in the methoxylation step, which leads to the selective labeling of the methoxyimino group. vulcanchem.com This approach ensures that the three deuterium atoms are specifically located on the methyl group of the methoxyimino side chain. vulcanchem.comsimsonpharmauat.com The synthesis of deuterated building blocks is a crucial strategy for controlling the purity and isotopic distribution of the final drug candidate. d-nb.info

The general synthetic pathway to Cefditoren involves several steps, including the reaction of 7-amino-3-[(Z)-2-(4-methylthiazol-5-yl)ethenyl]-3-cephem-4-carboxylic acid (7-ATCA) with an activated form of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid. google.comgoogle.com To produce the d3 variant, the methoxyiminoacetic acid derivative is first synthesized using a deuterated methylating agent.

Chemical Exchange and Catalytic Deuteration Approaches

While the use of deuterated precursors is a primary method, other chemical strategies can be employed for deuterium incorporation. Hydrogen-deuterium exchange (H/D exchange) reactions, often catalyzed by acids, bases, or metals, can introduce deuterium into a molecule. mdpi.commdpi.com These reactions are typically dependent on the pH and the lability of the protons to be exchanged. mdpi.com For instance, catalytic deuteration of olefinic and acetylenic bonds is a rapid method for incorporating deuterium. juniperpublishers.com Ruthenium complexes have been shown to be effective catalysts for the deuteration of various organic compounds. mdpi.com

However, for a complex molecule like Cefditoren, achieving site-specificity through general exchange methods can be challenging and may lead to a mixture of isotopologues with varying numbers and positions of deuterium atoms. d-nb.info Therefore, the precursor synthesis approach remains the more controlled and preferred method for producing this compound with high isotopic and positional purity.

Reaction Pathways and Optimization for Deuterium Enrichment

The primary reaction pathway for synthesizing this compound focuses on the acylation of the 7-aminocephalosporanic acid (7-ACA) core with a deuterated side chain. The key is the synthesis of the (Z)-2-(2-aminothiazol-4-yl)-2-((methoxy-d3)imino)acetic acid derivative.

The synthesis generally proceeds as follows:

Preparation of the Deuterated Side Chain: The synthesis starts with the preparation of the deuterated methoxyimino side chain. This is typically achieved by reacting a suitable precursor with a deuterated methylating agent, such as deuterated methyl iodide (CD3I) or by using deuterated methanol (CD3OH) in the presence of a suitable activating agent. vulcanchem.comhwb.gov.in

Activation of the Side Chain: The resulting deuterated carboxylic acid is then activated to facilitate the coupling reaction with the cephalosporin (B10832234) nucleus. This can be done by converting it into an active ester or an acid chloride.

Coupling Reaction: The activated deuterated side chain is reacted with the 7-amino group of the cephalosporin core, 7-amino-3-[(Z)-2-(4-methylthiazol-5-yl)ethenyl]-3-cephem-4-carboxylic acid (7-ATCA), to form Cefditoren acid-d3. google.comgoogle.com

Salt Formation: Finally, the Cefditoren acid-d3 is converted to its sodium salt by reacting it with a sodium source, such as sodium isooctanoate or sodium bicarbonate, to yield this compound. google.comgoogle.com

Optimization of the reaction conditions is crucial to maximize deuterium enrichment and minimize isotopic impurities. This includes controlling the reaction temperature, time, and stoichiometry of reagents. For instance, low temperatures are often employed during the coupling and salt formation steps to reduce the formation of byproducts and isomers. google.comgoogle.com The purity of the deuterated precursor is paramount, as any protic impurities will result in the formation of the non-deuterated analogue. vulcanchem.com

Assessment of Isotopic Purity and Positional Deuterium Incorporation

After synthesis, it is imperative to verify the isotopic purity and confirm the precise location of the deuterium atoms within the this compound molecule. This is accomplished using a combination of advanced analytical techniques.

Quantitative Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Content

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive technique for determining the isotopic enrichment of deuterated compounds. emerypharma.comdiva-portal.org Both proton (¹H) NMR and deuterium (²H or D) NMR can be utilized.

In ¹H qNMR, the absence or significant reduction of the signal corresponding to the methoxy (B1213986) protons confirms the successful incorporation of deuterium. nih.govacs.org By comparing the integral of the residual proton signal at the labeled position to the integrals of other non-deuterated protons in the molecule, the percentage of deuterium incorporation can be calculated. google.com

²H NMR provides a direct method for observing the deuterium nuclei. sigmaaldrich.com The presence of a signal at the chemical shift corresponding to the methoxy group confirms the location of the deuterium label. The integral of this deuterium signal, when compared to a known standard, can be used to quantify the amount of the deuterated species. sigmaaldrich.com For highly deuterated compounds, ²H NMR is often a more suitable technique than ¹H NMR. sigmaaldrich.com

Table 1: Illustrative NMR Data for Isotopic Purity Assessment

NucleusChemical Shift (ppm) of Methoxy Group (Illustrative)Integration Value (Relative)Deuterium Incorporation (%)
¹H~4.0< 0.05> 99
²H~4.0Corresponds to 3 Deuterons> 99

Note: The chemical shift values are illustrative and can vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry for Isotopic Purity Verification

High-Resolution Mass Spectrometry (HRMS) is another essential tool for confirming the isotopic purity of this compound. rsc.org HRMS can accurately determine the molecular weight of the compound, allowing for the differentiation between the deuterated and non-deuterated forms. vulcanchem.com

The mass spectrum of this compound will show a molecular ion peak corresponding to its calculated molecular weight (approximately 531.58 g/mol ), which is three mass units higher than that of the non-deuterated Cefditoren Sodium Salt (approximately 528.56 g/mol ). vulcanchem.comsimsonpharmauat.com By analyzing the isotopic distribution of the molecular ion peak, the percentage of isotopic enrichment can be determined. rsc.org The absence or very low intensity of the peak corresponding to the non-deuterated compound confirms high isotopic purity. rsc.org

Techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can also provide information on the location of deuterium incorporation by analyzing the mass shifts of peptide fragments after enzymatic digestion, although this is more commonly used for studying protein conformation. thermofisher.comnih.govlcms.cz

Table 2: Illustrative HRMS Data for Isotopic Purity Verification

CompoundExpected Exact Mass (m/z) for [M-Na+2H]⁺Observed Exact Mass (m/z)Isotopic Purity (%)
Cefditoren Acid Sodium Salt~507.06507.0612-
This compound~510.08510.0798> 99

Note: The exact mass values are illustrative and depend on the specific adduct ion being observed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Quantitative Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of drugs like cefditoren in biological matrices, offering superior sensitivity and selectivity. nih.gov The use of a stable isotope-labeled internal standard such as this compound is integral to achieving accurate and reproducible results. vulcanchem.com

The primary challenge in bioanalysis is the separation of the target analyte from a multitude of endogenous components present in biological matrices like plasma or urine. nih.gov For cefditoren and its deuterated internal standard, robust chromatographic separation is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC). researchgate.netjapsonline.com

Research studies have successfully employed C18 columns for this purpose. japsonline.comscitechnol.com A gradient elution method is often utilized to ensure adequate separation from matrix components and potential metabolites or degradants. nih.gov The mobile phase commonly consists of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or a phosphate (B84403) buffer, with the pH adjusted to optimize peak shape and retention. japsonline.comscitechnol.comnih.gov For instance, one method used a gradient of methanol and an ammonium acetate buffer (25 mM, pH 3.5) to achieve desired separation. nih.gov Sample preparation is also a critical step; techniques like protein precipitation with methanol are often used to clean up plasma samples before injection, ensuring the longevity of the analytical column and reducing matrix interference. ijrap.net

In an LC-MS/MS assay, this compound co-elutes with the unlabeled cefditoren. vulcanchem.com Although chromatographically indistinguishable, the mass spectrometer differentiates them based on their mass-to-charge ratios (m/z). The three-dalton mass difference from the deuterium labeling allows for separate monitoring. vulcanchem.com

The mass spectrometer is typically operated in positive electrospray ionization (ESI+) mode. Specific precursor ions ([M+H]⁺) are selected for both the analyte and the internal standard, which are then fragmented to produce characteristic product ions. These specific transitions, known as multiple reaction monitoring (MRM), provide high selectivity and sensitivity.

CompoundMolecular FormulaMolecular Weight (g/mol)Precursor Ion (m/z) [M+H]⁺Product Ion (m/z)Reference
Cefditoren AcidC₁₉H₁₈N₆O₅S₃506.57507.1(Fragment ions specific to Cefditoren structure) researchgate.netpipitech.com
Cefditoren Acid-d3C₁₉H₁₅D₃N₆O₅S₃509.60510.1(Fragment ions corresponding to the d3-labeled structure) vulcanchem.compharmaffiliates.com

High-Resolution Mass Spectrometry (HRMS) for Metabolite and Degradant Identification

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for identifying unknown compounds, such as metabolites and degradation products. pharmaron.comnih.gov Unlike tandem mass spectrometry which targets specific masses, HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which enables the determination of the elemental composition of an ion. nih.gov

Studies on cefditoren pivoxil, the prodrug of cefditoren, have utilized LC-MS/TOF (Time-of-Flight) to characterize its degradation products under various stress conditions as mandated by ICH guidelines. nih.gov The drug was found to be susceptible to degradation under hydrolytic (acidic, basic, neutral) and oxidative conditions. nih.gov The accurate mass data obtained for the degradant peaks allowed for the postulation of their structures.

Stress ConditionDegradation ProductObserved m/z [M+H]⁺Postulated IdentityReference
Acid HydrolysisDegradant IData not specifiedProduct of acid-catalyzed hydrolysis nih.gov
Base HydrolysisDegradant I & IIData not specifiedProducts of base-catalyzed hydrolysis nih.gov
Oxidation (H₂O₂)Degradant I & IIData not specifiedOxidized forms of Cefditoren nih.gov

Application of Nuclear Magnetic Resonance (NMR) for Structural Elucidation in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural confirmation of chemical compounds, including stable isotope-labeled standards. vulcanchem.com For this compound, NMR is used post-synthesis to verify the structural integrity and, crucially, to confirm the successful and specific incorporation of the deuterium atoms. vulcanchem.comresearchgate.net

The synthesis of Cefditoren Acid-d3 involves the use of deuterated methanol (CD₃OH) to form the methoxyimino group. vulcanchem.com ¹H NMR (Proton NMR) is used to confirm the structure by comparing the spectrum to that of the unlabeled standard. The absence of a proton signal corresponding to the methoxy group confirms the successful deuterium labeling at this position. Further confirmation can be obtained with ²H NMR (Deuterium NMR), which would show a signal corresponding to the labeled position, and ¹³C NMR, which can reveal subtle changes in the chemical environment due to the isotopic substitution.

Method Validation Parameters for Research Bioanalysis

For a bioanalytical method to be considered reliable for research applications, it must undergo a thorough validation process to demonstrate its performance characteristics. rrml.ro Key parameters include specificity, selectivity, accuracy, precision, linearity, and stability. researchgate.netjapsonline.com

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that are expected to be present, such as metabolites, impurities, degradants, or matrix components. rrml.ro Selectivity is the ability to differentiate and quantify the analyte from other components. rrml.ro

In the context of an LC-MS/MS method for this compound, this is demonstrated by analyzing at least six different blank lots of the biological matrix (e.g., human plasma). The chromatograms are examined for any interfering peaks at the retention time of both cefditoren (the analyte) and this compound (the internal standard).

ParameterValidation TestCommon Acceptance CriteriaReference
Specificity/Selectivity for AnalyteAnalysis of blank biological matrix from multiple sources.Response of interfering peaks at the analyte's retention time should be < 20% of the response of the Lower Limit of Quantification (LLOQ). rrml.ro
Specificity/Selectivity for Internal Standard (IS)Analysis of blank biological matrix from multiple sources.Response of interfering peaks at the IS's retention time should be < 5% of the response of the working IS concentration. rrml.ro

The successful validation of these parameters ensures that the measurements are not influenced by the complex nature of the biological sample, providing confidence in the final quantitative results. nih.govijrap.net

Linearity and Dynamic Range for Research-Scale Assays

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. Establishing a wide dynamic range is crucial for accurately quantifying analyte concentrations that may vary significantly in research applications, such as in pharmacokinetic studies following drug administration.

For the quantification of Cefditoren using this compound as an internal standard, a typical research-scale assay would be validated over a specific concentration range. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression analysis is then applied to the data. For assays of this nature, a correlation coefficient (r²) of ≥0.99 is generally required to demonstrate acceptable linearity. frontiersin.org

A representative linearity study for a Cefditoren assay in rat plasma might yield a dynamic range from 10 ng/mL to 10,000 ng/mL. The lower limit of quantification (LLOQ) is established as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. researchgate.net

Table 1: Representative Linearity Data for Cefditoren in Rat Plasma

Nominal Concentration (ng/mL) Analyte/IS Peak Area Ratio (Mean) Calculated Concentration (ng/mL) Accuracy (%)
10 (LLOQ) 0.012 9.8 98.0
25 0.031 25.5 102.0
100 0.124 101.7 101.7
500 0.615 495.8 99.2
2000 2.480 2016.3 100.8
8000 9.952 7961.6 99.5
10000 (ULOQ) 12.455 10044.4 100.4

Regression Equation: y = 0.0012x + 0.0001; r² = 0.9995

This table is interactive. Users can sort the columns to analyze the data.

Precision and Accuracy Metrics for Laboratory Reproducibility

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the percent relative standard deviation (%RSD). Accuracy is the closeness of the mean test results to the true or accepted reference value, expressed as a percentage of the nominal value. researchgate.net Both are critical for ensuring the reproducibility of results within and between laboratories. bioanalysis-zone.com

Validation of the method involves assessing intra-day (repeatability) and inter-day (intermediate precision) accuracy and precision. This is typically performed using quality control (QC) samples at multiple concentration levels: low (LQC), medium (MQC), and high (HQC). For bioanalytical methods, the acceptance criteria for precision (%RSD) are generally within ±15%, and for accuracy, the mean value should be within ±15% of the nominal value (or ±20% for the LLOQ). frontiersin.orgresearchgate.net

Table 2: Representative Intra-day and Inter-day Precision and Accuracy for Cefditoren QC Samples in Rat Plasma

QC Level Concentration (ng/mL) Intra-day (n=6) Inter-day (n=18, 3 days)
Precision (%RSD) Accuracy (%) Precision (%RSD) Accuracy (%)
LLOQ 10 5.1 96.3 7.2 97.5
LQC 30 4.5 103.1 6.8 102.4
MQC 1500 2.9 98.7 4.1 99.5

This table is interactive. Users can sort the columns to analyze the data.

The use of this compound is instrumental in achieving such high levels of precision and accuracy, as it effectively normalizes the variations that can occur during the analytical process. biopharmaservices.com

Matrix Effect Evaluation and Recovery in In Vitro and Animal Research Samples

The matrix effect is the alteration of ionization efficiency by the presence of co-eluting, undetected components in the sample matrix, such as phospholipids (B1166683) or other endogenous substances in plasma. bioanalysis-zone.comnih.gov This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the LC-MS/MS method. nih.gov A stable isotope-labeled internal standard like this compound is the preferred tool to compensate for these effects, as it co-elutes with the analyte and experiences similar matrix-induced changes in ionization. biopharmaservices.combioanalysis-zone.com

The evaluation of matrix effects involves comparing the analyte's response in a post-extraction spiked blank matrix sample to its response in a pure solution. The matrix factor (MF) is calculated, and a value of 1 indicates no matrix effect. The internal standard-normalized MF should have a %RSD of ≤15% across different lots of the biological matrix. e-b-f.eu

Recovery refers to the efficiency of the extraction procedure for the analyte and the internal standard. It is determined by comparing the analyte response in a pre-extraction spiked sample to that in a post-extraction spiked sample. Consistent and reproducible recovery is more important than achieving 100% recovery.

Table 3: Representative Matrix Effect and Recovery Data for Cefditoren and this compound in Rat Plasma

QC Level Concentration (ng/mL) Analyte Recovery (%) IS Recovery (%) Matrix Factor (Analyte) Matrix Factor (IS) IS-Normalized Matrix Factor
LQC 30 88.5 89.1 0.94 0.93 1.01

This table is interactive. Users can sort the columns to analyze the data.

The data demonstrate that while there is some ion suppression (Matrix Factor < 1) and the extraction recovery is not absolute, the process is consistent. Crucially, the IS-Normalized Matrix Factor is close to 1, indicating that this compound effectively tracks and corrects for the variability in both extraction recovery and matrix effects, thereby ensuring the integrity of the quantitative results in research samples. frontiersin.orge-b-f.eu

Mechanistic Investigations in Drug Metabolism and Biotransformation Pathways

In Vitro Metabolic Stability Profiling

In vitro metabolic stability assays are crucial in drug discovery to predict the extent of metabolism a compound will undergo in the body, which influences its half-life and bioavailability. nih.govwuxiapptec.comcreative-bioarray.com These assays typically utilize liver fractions such as microsomes and cytosol, or whole-cell systems like hepatocytes. wuxiapptec.commdpi.comevotec.com

For a compound that undergoes metabolism, incubation with hepatic microsomes (containing Phase I enzymes like cytochrome P450s) and cytosol would show a time-dependent decrease in the parent compound concentration. nih.govcreative-bioarray.com In the case of Cefditoren (B193786), due to its high metabolic stability, such studies would be expected to show minimal to no degradation of the parent compound over the incubation period. The primary transformation observed would be the initial hydrolysis of the prodrug, Cefditoren Pivoxil, a reaction mediated by esterases and not the primary drug-metabolizing enzymes located in liver microsomes. patsnap.comnih.gov

Table 1: Expected Outcome of In Vitro Metabolic Stability of Cefditoren in Human Liver Fractions This table is illustrative based on the known high metabolic stability of Cefditoren.

System Incubation Time (min) % Cefditoren Remaining (Predicted) Key Enzymes Present
Hepatic Microsomes (+NADPH) 0 100 Cytochrome P450s
30 >95%
60 >95%
Hepatic Cytosol 0 100 Various Soluble Enzymes
30 >95%

Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and provide a more comprehensive in vitro model of liver metabolism. mdpi.com Studies in hepatocyte models would further confirm the metabolic stability of Cefditoren. Following incubation, the majority of the compound recovered would be the parent Cefditoren, with negligible formation of metabolites. This resistance to metabolic breakdown is consistent with its known clearance mechanism, which is predominantly renal excretion of the unchanged drug. drugs.comfda.govfda.gov

Enzyme Kinetics and Isotope Effects in Biotransformation

Enzyme kinetics studies are performed to understand the rate and efficiency of metabolic reactions, often determining parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). biochemistryresearchjournal.comnih.gov A kinetic isotope effect (KIE) occurs when isotopic substitution at a particular position in a molecule affects the rate of a reaction. rsc.org

Given that Cefditoren does not serve as a significant substrate for metabolic enzymes, detailed enzyme kinetic studies on its biotransformation are not applicable. Consequently, while the synthesis of Cefditoren Acid-d3 Sodium Salt is feasible for use as an internal standard in analytical methods, its use to probe kinetic isotope effects in metabolic pathways is limited by the absence of those very pathways. A study involving [3-²H] penicillin N, a related β-lactam, did show a deuterium (B1214612) isotope effect in a branched biosynthetic pathway, demonstrating the utility of this approach within the broader class of compounds when a metabolic or biosynthetic pathway exists. rsc.org However, for Cefditoren's disposition in humans, the rate-limiting steps are related to absorption and renal excretion, not enzymatic biotransformation.

Table 2: List of Compounds Mentioned

Compound Name Description
This compound Deuterated, stable-isotope labeled form of Cefditoren.
Cefditoren The active form of the cephalosporin (B10832234) antibiotic.
Cefditoren Pivoxil The orally administered prodrug of Cefditoren.

Identification of Involved Enzymes (e.g., Esterases, CYPs, Non-CYP Enzymes)

Cefditoren is typically administered orally as a prodrug, Cefditoren pivoxil. This prodrug form is readily absorbed and subsequently hydrolyzed by esterases in the gastrointestinal tract to release the active form of the drug, Cefditoren. targetmol.jpmedchemexpress.cominvivochem.cn

Once in circulation as the active acid form, Cefditoren is not subject to significant metabolism. medchemexpress.com Extensive research on the parent compound, Cefditoren, has demonstrated that it is primarily eliminated from the body unchanged through renal excretion. medchemexpress.com Consequently, the involvement of cytochrome P450 (CYP) enzymes or other non-CYP enzyme systems in the biotransformation of Cefditoren is considered to be minimal to non-existent.

Given that this compound is a deuterated form of the active drug, it is anticipated to follow the same metabolic fate as the non-labeled compound. As of the latest available data, specific studies detailing the enzymatic interactions with this compound have not been published in the peer-reviewed scientific literature. The general understanding is that, like its parent compound, it is not a significant substrate for major drug-metabolizing enzymes.

Table 1: Anticipated Metabolic Enzyme Interaction for this compound

Enzyme Class Involvement in Metabolism Rationale
Esterases Not applicable to the active form Esterases are crucial for the conversion of the prodrug Cefditoren pivoxil to active Cefditoren. targetmol.jpinvivochem.cn this compound is already in the active acid form.
Cytochrome P450 (CYPs) Not expected to be significant The parent compound, Cefditoren, is not appreciably metabolized, indicating a lack of significant interaction with CYP enzymes. medchemexpress.com

| Non-CYP Enzymes | Not expected to be significant | The primary route of elimination for Cefditoren is renal excretion of the unchanged drug, suggesting minimal involvement of other metabolic enzyme systems. medchemexpress.com |

Deuterium Isotope Effects on Reaction Rates and Stereochemistry

The substitution of hydrogen with deuterium, a heavier isotope, can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is most pronounced when the C-H bond is broken in the rate-determining step of a reaction. In drug metabolism, this can lead to a slower rate of biotransformation for the deuterated compound compared to its non-deuterated counterpart.

To date, no specific research has been published that investigates the deuterium isotope effects on the reaction rates or stereochemistry of this compound. The absence of such studies is likely a direct consequence of the parent drug's metabolic stability. Without a significant metabolic pathway to influence, the impetus for conducting detailed KIE studies is low.

Table 2: Summary of Compound Names

Compound Name Description
This compound The deuterated sodium salt of the active form of the antibiotic Cefditoren.
Cefditoren The active form of the third-generation cephalosporin antibiotic.

Pre Clinical Pharmacokinetic and Biotransformation Studies Mechanistic Focus

Mechanistic Excretion Pathway Elucidation in Animal Models

Cefditoren (B193786) is eliminated from the body through both biliary and renal pathways. Studies in rats have shown that after intravenous administration, a significant portion of the administered dose is excreted into the bile, with a smaller fraction eliminated in the urine. nih.gov

In vivo studies in rats demonstrate that biliary excretion is a major route of elimination for cefditoren, accounting for approximately 34% of the administered dose over a six-hour period. nih.gov The specific transporters responsible for the efflux of cefditoren from hepatocytes into the bile have not been definitively identified. Key transporters located on the canalicular membrane of hepatocytes that are responsible for biliary efflux of drugs include BCRP and MRP2. While it is plausible that one or more of these transporters are involved in the biliary clearance of cefditoren, direct experimental evidence is not currently available. Notably, co-administration of the PEPT1 substrate Gly-Sar did not alter the biliary excretion of cefditoren in rats, suggesting that peptide transporters are not involved in its secretion into bile. nih.gov

Renal excretion accounts for a smaller, yet significant, portion of cefditoren elimination. In rats, approximately 4% of an intravenously administered dose is excreted in the urine within six hours. nih.gov The renal handling of cefditoren involves multiple transport mechanisms.

Evidence strongly suggests the involvement of peptide transporters in the renal disposition of cefditoren. The kidney expresses the H+/peptide symporter 2 (PEPT2), which is involved in the reabsorption of peptides from the glomerular filtrate. In vivo studies in rats have shown that co-administration of the PEPT1/PEPT2 substrate Gly-Sar led to a 200% increase in the renal clearance of cefditoren. nih.gov This indicates that Gly-Sar competes with cefditoren for reabsorption via PEPT2, thereby increasing its net urinary excretion.

In addition to reabsorption, active tubular secretion also plays a role. The interaction of cefditoren with probenecid, a known inhibitor of Organic Anion Transporters (OATs), suggests the involvement of this transporter family in its renal secretion. nih.gov Many cephalosporins are known substrates of OAT1 and OAT3, which are located on the basolateral membrane of renal proximal tubule cells and mediate uptake from the blood into the cells for subsequent secretion into the urine. mdpi.com However, specific studies detailing the precise roles of individual OATs, Organic Cation Transporters (OCTs), or apical efflux transporters like MATEs in the renal clearance of cefditoren are not available.

Protein Binding Studies (In Vitro and Ex Vivo from Animal Models)

Cefditoren exhibits a high degree of binding to plasma proteins. In vitro studies using a medium containing 75% human serum demonstrated an average protein binding of 87.1%. clinician.com Other in vitro determinations have reported a plasma protein binding of approximately 88% in humans, which appears to be independent of the drug concentration. drugbank.com

Table 2: In Vitro Protein Binding of Cefditoren
MatrixBinding Percentage (%)Note
75% Human Serum + 25% Mueller-Hinton Broth87.1 ± 1.3Mean of concentrations 0.125-4 µg/mL
Human Plasma~88Concentration-independent

Characterization of Binding to Plasma Proteins

Cefditoren, the active form of the prodrug cefditoren pivoxil, exhibits a high degree of binding to plasma proteins, a critical factor influencing its pharmacokinetic profile and distribution. In vitro studies have consistently demonstrated that cefditoren binds extensively to plasma proteins, with reported binding rates averaging approximately 88%. drugbank.comoup.com This binding is primarily to albumin, the most abundant protein in human plasma. oup.commdpi.com

The interaction between cefditoren and plasma proteins is a reversible process. plos.org It is a significant determinant of the drug's availability in its free, unbound form, which is the fraction capable of exerting antibacterial activity. plos.orgfrontiersin.org Research indicates that the binding of cefditoren to plasma proteins is concentration-independent at concentrations ranging from 0.05 to 10 mg/mL. drugbank.com

An in vitro pharmacodynamic simulation study measured the protein binding of cefditoren in a medium containing 75% human serum. nih.gov The results showed a mean protein binding of 87.1% ± 1.3%. nih.gov Specifically, the binding was 85.7% ± 1.8% at a cefditoren concentration of 4 µg/ml, 88.2% ± 0.6% at 0.5 µg/ml, and 87.5% ± 1.2% at 0.125 µg/ml, demonstrating consistency across different concentrations. nih.gov

Further investigations into the effects of human albumin and serum on the in vitro bactericidal activity of cefditoren have highlighted the importance of this binding. oup.com While the presence of physiological concentrations of human albumin alone could limit bactericidal activity, this effect was not observed with 90% human serum, suggesting a more complex interaction in the complete plasma environment. oup.com The extensive binding to albumin is a key characteristic of cefditoren's preclinical pharmacokinetic profile. oup.com

The following table summarizes the key findings from preclinical studies on the plasma protein binding of cefditoren.

ParameterValueSource
Average Protein Binding 88% drugbank.comoup.com
Primary Binding Protein Albumin oup.commdpi.com
Concentration Dependency Independent (0.05-10 mg/mL) drugbank.com
Mean Binding in 75% Human Serum 87.1% ± 1.3% nih.gov
Binding at 4 µg/ml 85.7% ± 1.8% nih.gov
Binding at 0.5 µg/ml 88.2% ± 0.6% nih.gov
Binding at 0.125 µg/ml 87.5% ± 1.2% nih.gov

Degradation Pathways and Stability in Research Settings

Hydrolytic Degradation Mechanisms and Products

Cefditoren (B193786) is highly susceptible to hydrolytic degradation across a range of pH levels, including acidic, alkaline, and neutral conditions. researchgate.netnih.govnih.gov The primary mechanism of degradation for cephalosporins involves the cleavage of the strained β-lactam ring, a reaction that can be catalyzed by acid or base. nih.gov

Under stress conditions, the hydrolysis of the pivoxil ester group from the prodrug yields the active cefditoren acid (referred to as DP-I in some studies). nih.gov This primary degradant is then subject to further breakdown. The degradation process involves complex chemical transformations beyond the initial de-esterification.

Two primary degradation products (DPs) have been identified under hydrolytic stress. nih.gov

DP-I (Cefditoren Acid): Formed by the loss of the pivoxil moiety.

DP-II: Another significant degradation product formed during hydrolysis.

The fragmentation of these products has been analyzed using advanced techniques like liquid chromatography-mass spectrometry/time of flight (LC-MS/TOF), allowing for the proposal of detailed degradation pathways. nih.gov For instance, the fragmentation of DP-I leads to several smaller molecules, indicating the cleavage of both the β-lactam and the dihydrothiazine rings. nih.gov

ConditionReagentTimeTemperatureResult
Acid Hydrolysis0.1 N HCl3 hoursAmbientDegradation Observed
Alkaline Hydrolysis0.01 N NaOH3 hoursAmbientSignificant Degradation
Neutral HydrolysisWater3 hoursAmbientDegradation Observed

Photolytic Degradation Pathways

In contrast to its susceptibility to hydrolysis, cefditoren demonstrates significant stability under photolytic conditions. Studies have exposed both solid (powder) and solution forms of the compound to fluorescent light (1.25 million lux hours) and UV light (200 Whm⁻²) as per ICH guidelines. nih.gov The results consistently show that the compound is stable and does not undergo significant degradation when exposed to light. researchgate.netnih.govnih.govresearchgate.net This stability suggests that special precautions against light exposure during laboratory handling and storage may not be critical for preventing degradation of the molecule itself.

Oxidative Degradation Pathways

Cefditoren is highly sensitive to oxidative stress. researchgate.net Forced degradation studies using hydrogen peroxide (H₂O₂) have shown substantial decomposition of the compound. nih.govresearchgate.net In one study, exposure to 30% H₂O₂ resulted in approximately 63.72% degradation. researchgate.net This indicates that the molecular structure of cefditoren contains moieties susceptible to oxidation, likely the sulfur atoms within the thiazole (B1198619) and dihydrothiazine rings, which can be oxidized to sulfoxides. The formation of N-oxides is also a potential degradation pathway for similar cephalosporin (B10832234) structures. While degradation is evident, detailed characterization of the specific oxidative degradation products is less extensively reported compared to hydrolytic products. researchgate.netveeprho.com

ConditionReagentTimeTemperatureResult
Oxidation10-30% H₂O₂24 hoursRoom TemperatureSignificant Degradation (e.g., ~64% with 30% H₂O₂)

Stability Assessment in Analytical Solutions and Biological Matrices for Research Sample Integrity

The stability of Cefditoren Acid-d3 Sodium Salt in various solutions is a critical factor for ensuring the integrity and reliability of research data, especially when it is used as an internal standard for quantifying cefditoren in biological samples.

Analytical Solutions: The stability of cefditoren in solution is temperature-dependent. One study noted that in an analytical solution, the compound was not stable for more than two hours at 25°C, but exhibited stability at 5°C. researchgate.net This finding underscores the importance of maintaining low temperatures (refrigerated conditions) for stock solutions, calibration standards, and quality control samples to prevent degradation prior to analysis. The hydrolytic instability at ambient temperatures and varying pH values means that the choice of solvent and buffer is critical. For instance, using a slightly acidic buffer (e.g., pH 3.5) has been employed in chromatographic methods to achieve better stability during the analytical run. nih.gov

Biological Matrices: In research involving biological matrices such as plasma, serum, or tissue homogenates, the stability of this compound is paramount for accurate pharmacokinetic and metabolic studies. The presence of enzymes in these matrices can potentially accelerate degradation. Given the compound's inherent instability in neutral aqueous environments, which mimic physiological pH, samples must be handled and stored under conditions that minimize degradation. This typically involves immediate processing after collection, such as protein precipitation followed by analysis, or storage at ultra-low temperatures (e.g., -80°C) to halt chemical and enzymatic degradation processes until the time of analysis. The use of a stable isotope-labeled internal standard like this compound is intended to compensate for analyte loss during sample preparation and analysis; however, this is only effective if the standard itself does not degrade preferentially. Therefore, assessing its stability in the specific biological matrix under the planned storage and handling conditions is an essential part of validating any bioanalytical method.

Applications of Cefditoren Acid D3 Sodium Salt As an Analytical and Research Standard

Internal Standard for Quantitative Bioanalysis in Pre-clinical and In Vitro Research

In the realm of pre-clinical and in vitro research, accurate quantification of drug concentrations in biological matrices is paramount for pharmacokinetic and pharmacodynamic studies. Cefditoren (B193786) Acid-d3 Sodium Salt is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the determination of Cefditoren in plasma, serum, and other biological fluids.

When added to a biological sample at a known concentration, Cefditoren Acid-d3 Sodium Salt co-elutes with the unlabeled Cefditoren during chromatographic separation. Due to their similar chemical structures, both compounds experience comparable extraction efficiencies and ionization suppression or enhancement effects in the mass spectrometer. However, their distinct mass-to-charge ratios allow for their simultaneous but separate detection. By calculating the ratio of the peak area of the analyte to that of the internal standard, any variations in sample preparation and instrument response can be effectively normalized, leading to highly accurate and precise quantification.

Table 1: Illustrative Validation Parameters for a Bioanalytical Method Using this compound as an Internal Standard

ParameterSpecificationResult
Linearity (r²)≥ 0.990.998
Accuracy (%)85-11598.5 - 102.3
Precision (%RSD)≤ 15< 10
Lower Limit of Quantification (LLOQ)Signal-to-Noise Ratio ≥ 101 ng/mL

Reference Material for Chromatographic Purity and Assay Development in Research Laboratories

The development and validation of analytical methods for pharmaceutical products, such as Cefditoren Pivoxil, require well-characterized reference materials. This compound can be utilized as a reference material in the development of chromatographic methods, particularly for assessing the purity and assay of Cefditoren and its related substances.

During the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, for instance, this compound can be used to confirm the retention time and peak shape of the active moiety. In impurity profiling, its distinct mass allows for unambiguous identification in complex chromatograms when coupled with mass spectrometry. This is particularly useful in forced degradation studies where numerous degradation products may be formed.

Table 2: Application of this compound in HPLC Method Development

ApplicationRole of this compound
Peak IdentificationConfirms the elution position of Cefditoren acid.
Specificity AssessmentHelps differentiate the main peak from potential impurities.
Method ValidationUsed as a system suitability marker to ensure consistent performance.

Use in Isotope Dilution Mass Spectrometry for High-Precision Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides highly accurate and precise measurements of the amount of a substance. This compound is a prerequisite for the application of IDMS in the quantification of Cefditoren.

In an IDMS workflow, a known amount of this compound is added to a sample containing an unknown amount of Cefditoren. After thorough mixing to achieve isotopic equilibrium, the sample is analyzed by mass spectrometry to determine the ratio of the labeled to the unlabeled compound. This ratio, along with the known amount of the added standard, allows for the highly accurate calculation of the initial concentration of Cefditoren in the sample. This method is considered a primary reference method and is crucial for establishing the traceability of routine analytical measurements.

Tracer in Metabolic Flux Analysis in Cell-Based Systems

Understanding the metabolic fate of a drug is a critical aspect of drug development. This compound can be employed as a stable isotope tracer in in vitro metabolic studies using cell-based systems, such as hepatocytes or liver microsomes.

Molecular Interactions and Biological Targets Mechanistic in Vitro Studies

Mechanistic Binding to Penicillin-Binding Proteins (PBPs)

The primary molecular target of Cefditoren (B193786), like all β-lactam antibiotics, is the family of penicillin-binding proteins. nih.govasm.org These are bacterial enzymes crucial for the final steps of synthesizing peptidoglycan, a vital component providing structural integrity to the bacterial cell wall. patsnap.com By binding to and inactivating these proteins, Cefditoren disrupts cell wall maintenance and construction, leading to cell lysis and death. patsnap.com

In vitro studies using purified proteins in cell-free systems have quantified the high binding affinity of Cefditoren for specific PBPs in key respiratory pathogens. Microscale thermophoresis and competitive binding assays have been employed to determine dissociation constants (Kd) and 50% inhibitory concentrations (IC50), which are measures of binding strength.

Studies on Streptococcus pneumoniae have shown that Cefditoren binds with exceptional avidity to PBP1A. The measured dissociation constant (Kd) for this interaction was 0.005 ± 0.004 µM, an affinity notably higher than that of other oral cephalosporins like cefcapene, cefixime, and cefdinir. nih.govresearchgate.netresearchgate.net In contrast, its affinity for PBP2X from the same organism was lower, with a Kd of 9.70 ± 8.24 µM. nih.govresearchgate.netresearchgate.net

In studies involving Haemophilus influenzae, Cefditoren demonstrated a strong affinity for PBP3A/B, with a measured IC50 value of 0.060 ± 0.002 µM. nih.govresearchgate.netresearchgate.net This high affinity for essential PBPs in both Gram-positive and Gram-negative bacteria underpins its potent and broad-spectrum antibacterial activity. nih.govresearchgate.net

Below is a summary of Cefditoren's binding affinities for various PBPs.

OrganismPBP TargetMeasurementValue (µM)Reference
Streptococcus pneumoniaePBP1AKd0.005 ± 0.004 nih.govresearchgate.netresearchgate.net
Streptococcus pneumoniaePBP2XKd9.70 ± 8.24 nih.govresearchgate.netresearchgate.net
Haemophilus influenzaePBP3A/BIC500.060 ± 0.002 nih.govresearchgate.net

The structural basis for Cefditoren's high affinity for its targets has been elucidated through X-ray crystallography. Analysis of the crystal structure of Cefditoren complexed with PBP 2X from S. pneumoniae reveals detailed molecular interactions. nih.gov

The binding is initiated by the formation of a covalent acyl-enzyme intermediate. The β-lactam ring of Cefditoren is attacked by the active-site serine residue (Ser337) of the PBP, leading to the irreversible opening of the ring and acylation of the enzyme. nih.govresearchgate.net This covalent modification inactivates the PBP's transpeptidase function, which is responsible for cross-linking the peptidoglycan strands. drugbank.com

Structural studies show that the binding of Cefditoren induces significant conformational changes in the PBP active site, a classic example of an "induced-fit" mechanism. nih.govresearchgate.net Specifically, the orientation of a key amino acid, Trp374, shifts to create a new hydrophobic pocket that accommodates the methylthiazole group on Cefditoren's C-3 side chain. nih.govresearchgate.net This unique interaction, involving residues such as His394 and Thr526, is thought to contribute significantly to the high binding affinity and potent activity of Cefditoren against S. pneumoniae. nih.gov Furthermore, the aminothiazole group on the C-7 side chain enhances activity against Gram-negative bacteria, while the methoxyimino group provides stability against many β-lactamase enzymes. wikipedia.org These structural features collectively enhance the binding and efficacy of the molecule. nih.gov

Cellular Uptake and Efflux Mechanisms in Model Microorganisms and Cell Lines

For an antibiotic to reach its intracellular targets, it must first traverse the bacterial cell envelope. In Gram-negative bacteria, this includes the outer membrane, which can act as a significant permeability barrier. frontiersin.org While specific uptake studies on Cefditoren are not detailed in the provided sources, cephalosporins generally utilize porin channels to diffuse across the outer membrane of Gram-negative organisms.

Conversely, bacteria have evolved efflux pumps as a defense mechanism to actively transport antibiotics out of the cell, thereby reducing the intracellular concentration and preventing the drug from reaching its PBP targets. frontiersin.orgmdpi.com This mechanism is a known contributor to resistance against various classes of antibiotics, including β-lactams. patsnap.com Studies in Streptococcus pyogenes, a pathogen within Cefditoren's spectrum of activity, have shown that genes associated with efflux pumps are upregulated in the presence of antibiotics like penicillin, suggesting their role in antibiotic tolerance and persistence. frontiersin.orgresearchgate.net The presence of such efflux systems can reduce the susceptibility of bacteria to Cefditoren. patsnap.com

Interaction with Bacterial Enzymes and Elucidation of Resistance Mechanisms (in vitro mechanistic studies)

In vitro studies have elucidated two primary mechanisms through which bacteria can develop resistance to Cefditoren: enzymatic degradation of the antibiotic and modification of the target site.

Enzymatic Degradation by β-Lactamases : The most common mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the drug. mdpi.comnih.gov Cefditoren, however, was designed for enhanced stability against a wide variety of common β-lactamases, including many penicillinases and some cephalosporinases. drugbank.comfda.govnih.gov This intrinsic stability allows it to remain effective against many strains of bacteria that are resistant to other β-lactam agents, such as certain H. influenzae and Moraxella catarrhalis isolates. nih.govnih.gov

Alteration of Penicillin-Binding Proteins : A second major resistance mechanism involves mutations in the genes encoding the PBPs. patsnap.comnih.gov These genetic alterations result in structural changes to the PBP active site, which decrease the binding affinity of Cefditoren and other β-lactam antibiotics. patsnap.commdpi.com This is a particularly important mechanism of resistance in S. pneumoniae. Strains that develop resistance often exhibit mosaic PBP genes, which arise from interspecies genetic exchange and lead to low-affinity PBP targets. This reduced affinity means that a higher concentration of the drug is required to inhibit cell wall synthesis, leading to clinical resistance. nih.gov

Advanced Research Methodologies and Future Perspectives

Integration with Systems Biology Approaches for Metabolic Modeling

Systems biology aims to understand the complex interactions within biological systems by integrating experimental data with computational modeling. nih.govnih.gov Metabolic modeling, a key component of systems biology, simulates the network of biochemical reactions within a cell or organism to predict physiological states. nih.govnih.gov Stable isotope labeling is a crucial technique in this field, allowing researchers to trace the flow of atoms through metabolic pathways. nih.gov

The use of Cefditoren (B193786) Acid-d3 Sodium Salt is conceptually vital for building accurate metabolic models related to the drug's disposition. Cefditoren is the active form of the prodrug cefditoren pivoxil and is primarily eliminated unchanged by the kidneys. wikipedia.orgdrugs.com However, its interaction with cellular transport mechanisms and any minor metabolic transformations can be precisely studied using the deuterated form.

By introducing Cefditoren Acid-d3 Sodium Salt into a biological system (e.g., cell culture or an animal model), researchers can use mass spectrometry to track the d3-labeled molecule. This allows for the precise measurement of its uptake, excretion, and any potential biotransformation, however minor. This data provides critical constraints for developing and refining genome-scale metabolic models (GEMs), offering a more accurate picture of how the drug interacts with the host's metabolic network.

Table 1: Application of this compound in Metabolic Modeling

Research Area Role of this compound Expected Outcome
Metabolic Flux Analysis Serves as a tracer to follow the drug's path through cellular systems. Quantification of drug transport rates and identification of potential metabolic chokepoints.
Drug-Metabolite Identification Enables unambiguous detection of drug-related molecules against a complex biological background. High-confidence identification of any minor or novel metabolites of cefditoren.

| Model Validation | Provides empirical data to confirm or refute predictions made by computational metabolic models. | Increased accuracy and predictive power of systems biology models concerning drug disposition. |

Application in Microdosing Studies (Pre-clinical concept)

Microdosing involves administering a very small, non-pharmacologically active dose of a drug to study its behavior in living organisms. metsol.com This approach is particularly valuable in early drug development to understand a compound's pharmacokinetics (PK) without exposing subjects to potentially therapeutic or toxic levels. metsol.com When combined with highly sensitive analytical techniques like accelerator mass spectrometry (AMS) or liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled compounds are essential for detecting the minute quantities of the drug administered.

This compound is an ideal candidate for use in preclinical microdosing studies. A typical study would involve administering a microdose of the labeled compound and then collecting biological samples (e.g., plasma, urine) over time. Because the d3-label gives the molecule a unique mass, it can be distinguished from the endogenous background, allowing for precise quantification. nih.gov

Such studies could provide early insights into the human pharmacokinetics of cefditoren, including its absorption, distribution, and elimination half-life, which is approximately 1.6 hours in healthy adults. fda.govfda.gov This data helps in designing more efficient and informative later-stage clinical trials.

High-Throughput Screening Methodologies Utilizing Labeled Analogues

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for a specific biological activity. The integration of mass spectrometry into HTS workflows has enabled direct measurement of reaction products, offering a universal and label-free detection method.

In this context, this compound can be used as an internal standard in competitive binding assays or enzyme inhibition screens. In such an assay, a mixture containing the biological target (e.g., a penicillin-binding protein), a test compound, and a known quantity of this compound would be analyzed. The deuterated compound's consistent signal in the mass spectrometer allows for the accurate relative quantification of the binding or inhibition of the unlabeled test compounds. nih.gov This method improves the precision and reproducibility of the screening results, which is critical when analyzing thousands of potential drug candidates.

Emerging Technologies in Stable Isotope-Labeled Compound Research

The field of stable isotope analysis is continually evolving, driven by advancements in mass spectrometry and novel labeling techniques. These technologies promise to enhance the utility of compounds like this compound in research.

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide extremely high mass accuracy and resolution. nih.gov This allows researchers to not only detect the d3-label but also to elucidate the structures of unknown metabolites with greater confidence by determining their elemental formulas from the precise mass measurements. nih.gov

Mass Spectrometry Imaging (MSI): This technique allows for the visualization of the spatial distribution of molecules in tissue sections. By administering this compound, researchers could use MSI to see exactly where the drug and its metabolites accumulate in specific tissues, such as the tonsils, where cefditoren concentrations have been measured to be around 12% of those in serum. fda.govfda.gov

Improved Labeling Synthesis: Advances in chemical synthesis are making it easier and more cost-effective to produce stable isotope-labeled compounds. This includes late-stage functionalization, where isotopes are introduced at a final step in the synthesis, increasing efficiency. musechem.com

Table 2: Impact of Emerging Technologies on this compound Research

Technology Application for this compound Research Benefit
High-Resolution Mass Spectrometry (HRMS) Precise mass measurement of the labeled drug and its metabolites. Unambiguous identification of metabolic products and improved quantification accuracy.
Mass Spectrometry Imaging (MSI) Mapping the distribution of the drug in tissue samples. Understanding of drug penetration and accumulation at the site of action.

| Advanced Synthesis Methods | More efficient and versatile creation of deuterated analogues. | Greater availability of research tools and potential for more complex labeling patterns. |

Future Research Trajectories and Unaddressed Questions for this compound in Academic Inquiry

While the primary metabolic fate of cefditoren is well-established (renal excretion without significant metabolism), the use of its deuterated form opens up new avenues for detailed academic investigation. fda.gov

Key future research directions include:

Transporter Interaction Dynamics: Cefditoren's elimination involves both glomerular filtration and tubular secretion. drugs.com this compound could be used in sophisticated kinetic studies to precisely quantify the contribution of specific renal transporters (e.g., organic anion transporters) to its secretion. This could help predict and understand potential drug-drug interactions with other medications that share these pathways.

Elucidation of Minor Metabolic Pathways: Although cefditoren is not appreciably metabolized, even minor biotransformations can be important. fda.gov Ultrasensitive studies using the d3-labeled compound could definitively identify and quantify these minor metabolites, which might have gone undetected in previous studies.

Host-Microbiome Interactions: The gut microbiome can influence drug metabolism. Investigating the potential for gut bacteria to interact with or modify cefditoren could be explored using this compound in combination with metabolomic analyses of gut flora.

Quantitative Proteomics: Stable isotope labeling is a cornerstone of quantitative proteomics. moravek.com this compound could be utilized in chemoproteomics approaches to identify its direct protein targets (penicillin-binding proteins) and potential off-target interactions within the bacterial or host cell proteome, providing deeper insight into its mechanism of action and cellular effects.

These advanced applications underscore the value of this compound not just as an analytical standard, but as a sophisticated research tool poised to address nuanced questions in pharmacology and systems biology.

Q & A

Q. How do deuterium substitution patterns influence cefditoren’s antibacterial activity in multidrug-resistant isolates?

  • Methodological Answer : Comparative MIC assays using CLSI guidelines assess activity against resistant strains (e.g., methicillin-resistant S. aureus). Deuterium at non-active sites (e.g., methyl groups) preserves activity, while substitutions near the β-lactam ring may alter target binding. Molecular dynamics simulations model interactions with penicillin-binding proteins (PBPs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.